

# 2-Phenyl-1H-benzimidazol-5-ylamine CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenyl-1H-benzimidazol-5-ylamine

Cat. No.: B167629

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## An In-Depth Technical Guide to 2-Phenyl-1H-benzimidazol-5-ylamine

CAS Number: 1767-25-5

This technical guide provides a comprehensive overview of **2-Phenyl-1H-benzimidazol-5-ylamine**, a heterocyclic amine with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthetic protocol, and explores its biological activities and mechanisms of action.

## Compound Data

**2-Phenyl-1H-benzimidazol-5-ylamine** is an organic compound featuring a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position.[\[1\]](#) This structure imparts a unique combination of aromatic and heterocyclic properties, making it a valuable scaffold in the development of novel therapeutic agents.[\[1\]](#)

Property	Value	Reference
CAS Number	1767-25-5	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	209.25 g/mol	<a href="#">[1]</a>
Synonyms	2-Phenyl-1H-benzimidazol-5-amine, 2-Phenyl-1H-benzo[d]imidazol-5-amine	<a href="#">[1]</a>
Appearance	Varies, typically a solid	
Purity	Commonly available at ≥97%	<a href="#">[1]</a>
InChI	InChI=1/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)	<a href="#">[1]</a>
SMILES	c1ccc(cc1)c1nc2ccc(cc2[nH]1)N	<a href="#">[1]</a>

## Synthetic Protocol

The synthesis of **2-Phenyl-1H-benzimidazol-5-ylamine** can be achieved through a two-step process involving the construction of the benzimidazole core followed by the reduction of a nitro group. The following protocol is based on established methods for the synthesis of similar benzimidazole derivatives.[\[2\]](#)

### Step 1: Synthesis of 5-Nitro-2-phenyl-1H-benzo[d]imidazole

This step utilizes the Phillips-Ladenburg condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[\[2\]](#)

- Materials:

- 4-Nitro-1,2-phenylenediamine
- Benzoic acid

- 4 M Hydrochloric acid
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-nitro-1,2-phenylenediamine in 4 M hydrochloric acid.
  - Add 1.2 equivalents of benzoic acid to the suspension.
  - Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
  - Collect the solid precipitate by filtration, wash with water, and dry to yield 5-nitro-2-phenyl-1H-benzo[d]imidazole.

### Step 2: Reduction of the Nitro Group to Synthesize **2-Phenyl-1H-benzoimidazol-5-ylamine**

The final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[\[2\]](#)

- Materials:
  - 5-Nitro-2-phenyl-1H-benzo[d]imidazole
  - Methanol
  - 10 wt. % Palladium on carbon (Pd/C)
  - Hydrogen gas
- Procedure:

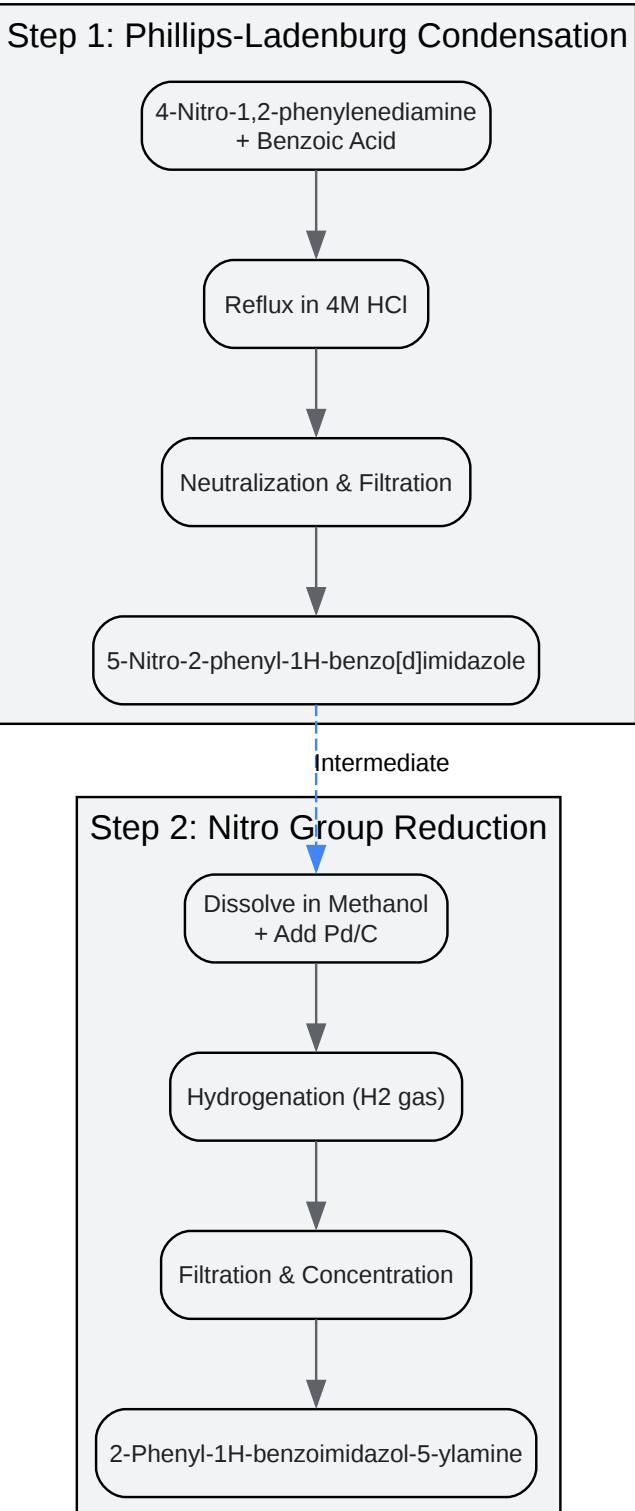
- Dissolve 1.0 equivalent of 5-nitro-2-phenyl-1H-benzo[d]imidazole in methanol in a hydrogenation vessel.
- Carefully add 5-10 mol % of 10 wt. % palladium on carbon to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to yield **2-Phenyl-1H-benzoimidazol-5-ylamine**. The product can be further purified by recrystallization if necessary.

## Visualized Experimental Workflow & Signaling

### Pathway

### Experimental Workflow

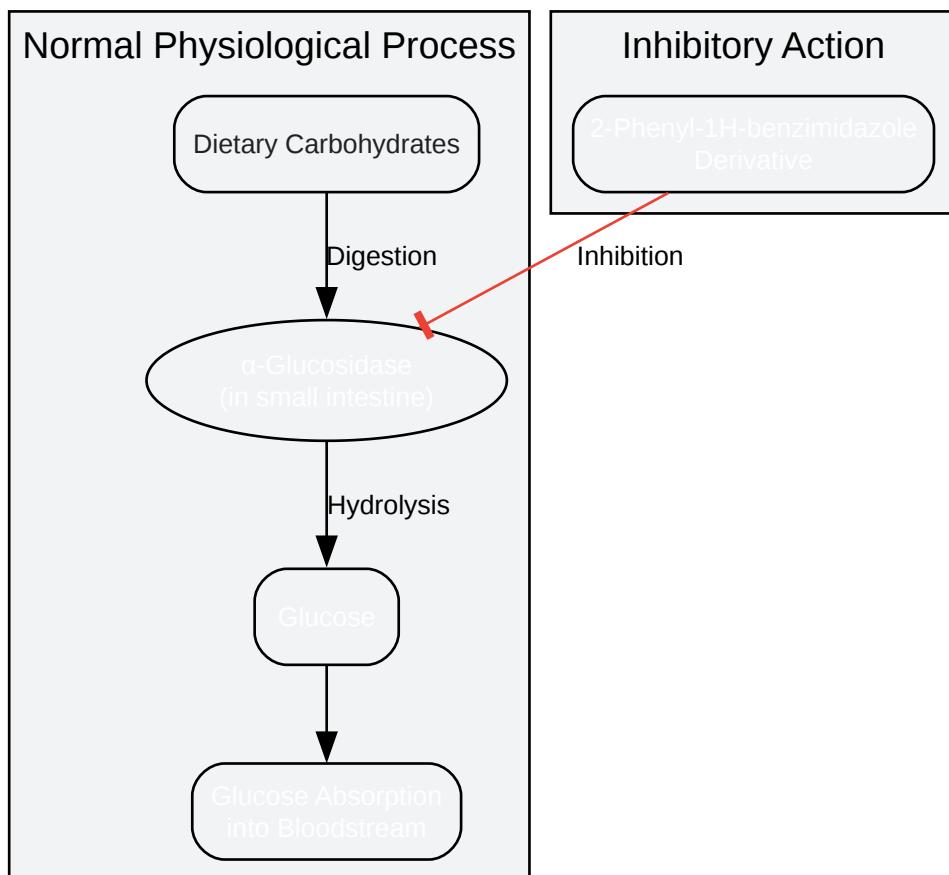
## Synthetic Workflow for 2-Phenyl-1H-benzoimidazol-5-ylamine

[Click to download full resolution via product page](#)**Caption: Synthetic Workflow for 2-Phenyl-1H-benzoimidazol-5-ylamine.**

## Inhibition of $\alpha$ -Glucosidase Signaling Pathway

Derivatives of 2-Phenyl-1H-benzimidazole have been investigated as inhibitors of  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion.<sup>[3][4]</sup> Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

### Mechanism of $\alpha$ -Glucosidase Inhibition



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Caption: Inhibition of  $\alpha$ -Glucosidase by 2-Phenyl-1H-benzimidazole Derivatives.

## Biological Activities and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and **2-Phenyl-1H-benzimidazol-5-ylamine** and its derivatives have been explored for a wide range of pharmacological activities.<sup>[5]</sup>

- Anticancer Activity: Benzimidazole derivatives have shown potential as anticancer agents.[5]
- Antimicrobial Activity: The benzimidazole core is found in several antimicrobial drugs, and derivatives of **2-Phenyl-1H-benzoimidazol-5-ylamine** have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]
- Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators.[8]
- Enzyme Inhibition:
  - 17 $\beta$ -HSD10 Inhibition: Derivatives of 2-phenyl-1H-benzo[d]imidazole are being investigated as inhibitors of 17 $\beta$ -hydroxysteroid dehydrogenase type 10 (17 $\beta$ -HSD10), an enzyme implicated in Alzheimer's disease.[9]
  - $\alpha$ -Glucosidase Inhibition: As depicted in the signaling pathway diagram, derivatives have shown potent inhibition of  $\alpha$ -glucosidase, suggesting their potential as anti-diabetic agents. [3][4]
- Antiprotozoal Activity: Benzimidazole compounds have been evaluated for their efficacy against various protozoan parasites.[5][10]

Due to this diverse range of biological activities, **2-Phenyl-1H-benzoimidazol-5-ylamine** serves as a crucial building block and a versatile scaffold for the design and synthesis of novel therapeutic agents in drug development.[1]

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- To cite this document: BenchChem. [2-Phenyl-1H-benzoimidazol-5-ylamine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167629#2-phenyl-1h-benzoimidazol-5-ylamine-cas-number\]](https://www.benchchem.com/product/b167629#2-phenyl-1h-benzoimidazol-5-ylamine-cas-number)

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